An In-depth Technical Guide to 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS 1227602-80-3)
An In-depth Technical Guide to 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS 1227602-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS 1227602-80-3), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is emerging, this document, grounded in established chemical principles and data from closely related analogues, offers valuable insights into its synthesis, characterization, reactivity, and potential applications. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the 2-aminopyridine scaffold suggests a molecule designed for enhanced metabolic stability, bioavailability, and specific binding interactions, making it a valuable building block for novel therapeutic agents and advanced materials.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, the trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, offering increased lipophilicity and resistance to oxidative metabolism.[2] When combined with the versatile 2-aminopyridine scaffold, a common pharmacophore in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after intermediates in the agrochemical and pharmaceutical industries.[1]
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine represents a next-generation building block, incorporating an additional fluorine atom at the 5-position. This substitution is anticipated to further modulate the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding, thereby offering fine-tuned control over the molecule's biological activity.
Physicochemical and Spectroscopic Profile
While a comprehensive experimental dataset for 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine is not yet publicly available in peer-reviewed literature, its fundamental properties can be summarized from supplier information and predicted through computational methods.
| Property | Value | Source |
| CAS Number | 1227602-80-3 | |
| Molecular Formula | C6H4F4N2 | |
| Molecular Weight | 180.11 g/mol | |
| Physical Form | White Solid | |
| Purity | ≥96% |
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine would rely on a combination of NMR spectroscopy and mass spectrometry. Based on the analysis of related compounds, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The protons of the primary amine group will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons. The carbons directly attached to the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule and is expected to show two distinct signals: one for the fluorine atom at the 5-position and another for the trifluoromethyl group at the 6-position.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, confirming its elemental composition.
Synthesis and Mechanistic Considerations
The synthesis of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine likely involves a multi-step process leveraging established methodologies for the preparation of substituted pyridines. A plausible synthetic strategy would involve the amination of a suitable di-substituted pyridine precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would be the nucleophilic aromatic substitution of a chlorine atom from a precursor such as 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine with ammonia. This type of amination is a common and effective method for producing 2-aminopyridines.[3]
dot graph "Synthetic_Pathway" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="NH3, Solvent, Heat/Pressure", len=2.5]; }
Figure 1: Proposed synthetic route to 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine.
Experimental Protocol: Amination of 2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine (Hypothetical)
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Reactor Setup: A high-pressure autoclave reactor is charged with 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine and a suitable solvent (e.g., dioxane or NMP).
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Ammonia Addition: Aqueous or gaseous ammonia is introduced into the reactor in excess.
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Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 100 to 150°C. The internal pressure will increase due to the heating and the presence of ammonia. The reaction is monitored by TLC or LC-MS until completion.
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Work-up and Purification: After cooling, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine.
Causality of Experimental Choices:
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Autoclave Reactor: The use of a sealed, pressure-rated vessel is necessary to contain the volatile ammonia and to reach the temperatures required for the amination reaction to proceed at a reasonable rate.
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Excess Ammonia: A molar excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.
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Solvent Choice: A polar aprotic solvent like dioxane or NMP is chosen for its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures.
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Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and potential byproducts.
Reactivity and Chemical Behavior
The chemical reactivity of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine is dictated by the interplay of its functional groups: the nucleophilic amino group, the electron-deficient pyridine ring, and the activating/directing effects of the fluoro and trifluoromethyl substituents.
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N-Functionalization: The primary amino group is a key reactive site and can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities.
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Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the activating effect of the amino group may facilitate substitution at the positions ortho and para to it, although the strong deactivating effects of the fluoro and trifluoromethyl groups will also play a significant role.
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Cross-Coupling Reactions: The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
dot graph "Reactivity_Profile" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="5-Fluoro-6-trifluoromethyl-\npyridin-2-ylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="N-Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="N-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; EAS [label="Electrophilic Aromatic\nSubstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Core -> Acylation [label="Acyl Halide/Anhydride"]; Core -> Alkylation [label="Alkyl Halide"]; Core -> Coupling [label="Pd or Cu catalyst"]; Core -> EAS [label="Electrophile"]; }
Figure 2: Key reactivity pathways for 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine.
Applications in Drug Discovery and Materials Science
While specific applications of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine are not yet widely reported, its structural motifs are highly relevant to contemporary research and development.
Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The addition of the trifluoromethyl and fluoro groups in this particular arrangement offers several potential advantages for drug candidates:
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Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, potentially leading to an improved pharmacokinetic profile and longer half-life.
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Increased Potency: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can enhance binding affinity to biological targets through favorable electrostatic interactions.
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Modulated pKa: The fluorine substituents will lower the basicity of the pyridine nitrogen and the aminophenyl group, which can be crucial for optimizing cell permeability and avoiding off-target interactions.
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Improved Lipophilicity: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
This building block is a prime candidate for incorporation into screening libraries for a variety of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
Materials Science
Fluorinated organic molecules are of growing interest in materials science for applications in organic electronics, liquid crystals, and advanced polymers. The unique electronic and physical properties imparted by fluorine can lead to materials with enhanced thermal stability, desirable optical properties, and specific self-assembly characteristics. The combination of the rigid pyridine core with the polar amino group and the fluorinated substituents makes 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine an attractive monomer or precursor for the synthesis of novel functional materials.
Safety and Handling
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine is a highly functionalized building block with significant potential for advancing research in drug discovery and materials science. Its unique combination of a 2-aminopyridine core with strategic fluorination provides a powerful tool for medicinal chemists and materials scientists to design next-generation molecules with tailored properties. While further research is needed to fully elucidate its specific characteristics and applications, the foundational knowledge of fluorinated pyridines strongly suggests that this compound will be a valuable addition to the chemist's toolbox.
References
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PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. Retrieved from [Link]
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ResearchGate. (2025). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][2][4] diazepinols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. Retrieved from [Link]
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